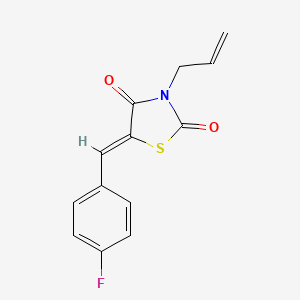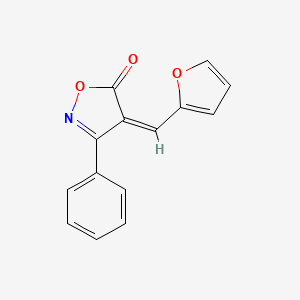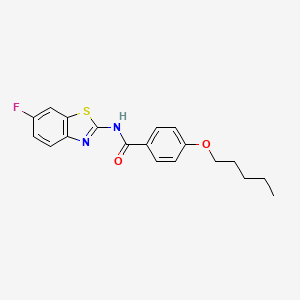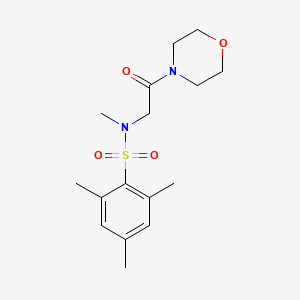![molecular formula C20H22N2O2 B4749660 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as Morantel, is a chemical compound that belongs to the tetrahydroquinoline family. This compound has been widely used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been used extensively in scientific research for its potential therapeutic applications. It has been shown to have antiparasitic properties and has been used to treat infections caused by nematodes. 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to work by interfering with the nervous system of parasites, causing paralysis and death. 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to affect the nervous system, causing paralysis in parasites. 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders. Additionally, 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied in scientific literature. It is also relatively easy to obtain and has a high purity. However, 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline also has some limitations. It has a relatively short half-life and may require frequent dosing in experiments. Additionally, the mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One potential area of research is the development of new derivatives of 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline with improved properties and potential therapeutic applications. Another area of research is the further investigation of the mechanism of action and potential applications in treating neurodegenerative disorders. Additionally, 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline may have potential applications in treating inflammatory diseases, which could be an area of future research.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-11-3-5-16-4-1-2-6-19(16)22)17-7-9-18(10-8-17)21-12-14-24-15-13-21/h1-2,4,6-10H,3,5,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKBTKOHXILYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinolin-1(2H)-yl[4-(morpholin-4-yl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B4749581.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4749595.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4749602.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4749618.png)
![2-(benzylthio)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4749624.png)

![methyl 3-(2-chloro-6-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4749633.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4749650.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4749664.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4749673.png)
